molecular formula C12H14N4O3 B11664190 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)-

1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)-

Cat. No.: B11664190
M. Wt: 262.26 g/mol
InChI Key: LDBJZBWMJQHBQD-GIDUJCDVSA-N
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Description

The compound 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- (abbreviated as TMOBAHMT in some studies) is a 1,2,4-triazole derivative featuring a 3,4,5-trimethoxybenzylideneamino substituent. This structure combines the heterocyclic triazole core with a trimethoxyphenyl moiety, a pharmacophore known for enhancing bioactivity .

Properties

Molecular Formula

C12H14N4O3

Molecular Weight

262.26 g/mol

IUPAC Name

(E)-N-(1,2,4-triazol-4-yl)-1-(3,4,5-trimethoxyphenyl)methanimine

InChI

InChI=1S/C12H14N4O3/c1-17-10-4-9(5-11(18-2)12(10)19-3)6-15-16-7-13-14-8-16/h4-8H,1-3H3/b15-6+

InChI Key

LDBJZBWMJQHBQD-GIDUJCDVSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=N/N2C=NN=C2

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=NN2C=NN=C2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- typically involves the reaction of 1,2,4-triazole with 3,4,5-trimethoxybenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst and under controlled conditions to ensure high yield and purity. Commonly used catalysts include acids or bases, and the reaction is often performed in an organic solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher throughput. Additionally, the use of microwave-assisted synthesis can significantly reduce reaction times and improve yields .

Chemical Reactions Analysis

Functionalization via Conjugation Reactions

The compound’s hydrazino and mercapto groups enable conjugation with peptides or nanoparticles for targeted drug delivery .

Conjugation with Carbon Nanoparticles (CNPs)

Reaction Scheme :

  • Activation : CNPs are activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in aqueous dispersion.

  • Coupling : The triazole derivative and L-carnosine (LC) peptide are conjugated via amide bonds.

  • Purification : Dialysis (3500 MWCO) removes unreacted components .

Conjugate Properties Observations
Photoluminescence Blue emission at λₑₓ = 365 nm
Bioactivity Enhanced cytotoxicity against CHLA-200 (pediatric brain tumor) vs. TMZ
Selectivity Nontoxic to HEK 293 (normal kidney cells)

Methoxy Groups

The 3,4,5-trimethoxybenzylidenamino moiety undergoes:

  • Demethylation : Under strong acidic/basic conditions, yielding phenolic derivatives.

  • Electrophilic Substitution : Methoxy groups direct electrophiles to para/ortho positions on the aromatic ring .

Triazole Core

  • Coordination Chemistry : The triazole ring acts as a ligand for metal ions (e.g., Ag⁺, Cu²⁺), forming complexes with antimicrobial properties .

  • Cycloaddition Reactions : Participation in [3+2] cycloadditions with dipolarophiles like alkynes .

Oxidative and Reductive Transformations

  • Oxidation : The mercapto (-SH) group oxidizes to disulfides (-S-S-) under mild oxidative conditions (e.g., H₂O₂) .

  • Reduction : The imine bond (C═N) is reducible to amine (C-NH) using NaBH₄ or catalytic hydrogenation.

Biological Activity Modulation

Structural modifications directly impact pharmacological properties:

Modification Effect on Bioactivity
Methoxy to Hydroxyl Increased solubility but reduced metabolic stability
Triazole N-Alkylation Enhanced lipophilicity and blood-brain barrier penetration
Conjugation with CNPs Improved tumor targeting and reduced off-site toxicity

Stability and Degradation

  • pH Sensitivity : The imine bond hydrolyzes in strongly acidic (pH < 2) or basic (pH > 10) conditions, regenerating aldehyde and amine precursors .

  • Thermal Stability : Decomposes above 250°C, confirmed by thermogravimetric analysis (TGA) .

Comparative Reactivity with Analogues

Feature 1,2,4-Triazole, 4-(3,4,5-TMOBA) Unsubstituted 1,2,4-Triazole
Electrophilic Reactivity Enhanced (methoxy activation)Moderate
Solubility Low in water, high in DMSO/THFModerate in polar solvents
Metal Coordination Forms stable Ag⁺/Cu²⁺ complexesLimited coordination sites

This compound’s versatility in synthetic chemistry and drug design stems from its dual reactivity from the triazole core and methoxy-substituted aromatic system. Further research into its catalytic and photophysical properties could expand its applications in materials science and oncology .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as promising anticancer agents. The compound 4-(3,4,5-trimethoxybenzylidenamino)-3-hydrazino-5-mercapto-1,2,4-triazole has been synthesized and evaluated for its anticancer properties against pediatric brain tumor cell lines.

Synthesis and Characterization

The synthesis involves the reaction of 3,4,5-trimethoxybenzaldehyde with hydrazine derivatives to form the target triazole compound. Characterization techniques such as UV/Vis spectroscopy, fluorescence spectroscopy, and FTIR spectroscopy are employed to confirm the structure and purity of the synthesized compounds .

In Vitro Efficacy

In vitro assays demonstrate that the triazole derivatives exhibit potent cytotoxicity against CHLA-200 and SJGBM2 cell lines while showing minimal toxicity to normal human embryonic kidney cells (HEK293). This selectivity is crucial for developing targeted cancer therapies .

Other Therapeutic Applications

Beyond oncology, 1,2,4-triazole derivatives are being explored for various other therapeutic applications:

Antifungal Activity

Triazoles are well-known for their antifungal properties. Compounds like fluconazole and itraconazole are widely used in clinical settings to treat fungal infections. The structural similarity of 4-(3,4,5-trimethoxybenzylidenamino)-triazole suggests potential for similar antifungal applications .

Material Science Applications

The unique properties of triazoles extend into materials science as well:

Coordination Chemistry

1,2,4-Triazoles serve as effective ligands in coordination chemistry due to their ability to form stable complexes with various metal ions. This characteristic is utilized in developing new materials with tailored properties for catalysis and sensing applications .

Nanoparticle Conjugation

Recent advancements have seen the conjugation of fluorescent carbon nanoparticles with triazole derivatives to enhance drug delivery systems. This approach aims to improve the targeting and efficacy of anticancer drugs while reducing side effects associated with conventional therapies .

Mechanism of Action

The mechanism of action of 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, leading to inhibition of enzyme activity or modulation of receptor function. The trimethoxybenzylidene group can enhance these interactions by providing additional binding sites .

Comparison with Similar Compounds

Key Properties:
  • Synthesis: TMOBAHMT is synthesized via condensation reactions between hydrazino-mercapto-triazole precursors and 3,4,5-trimethoxybenzaldehyde under acidic conditions, followed by molecular docking-guided optimization for targeted applications (e.g., anticancer drug delivery) .
  • Physical Characteristics :
    • Melting Point: 242–244°C .
    • IR Spectral Data: Peaks at 3262.39 cm⁻¹ (NH₂), 3093.41 cm⁻¹ (NH), 1627.72 cm⁻¹ (C=N triazole), and 1590.28 cm⁻¹ (C=N imine) .
  • Biological Relevance : The 3,4,5-trimethoxyphenyl group contributes to enhanced binding affinity in enzymatic pockets, particularly in anticancer and antimicrobial contexts .
Structural Analogs and Substituent Effects

TMOBAHMT belongs to a broader class of 1,2,4-triazole derivatives modified with aromatic substituents. Key structural analogs and their comparative properties include:

Compound Name Substituent(s) Key Features/Bioactivity Reference
TMOBAHMT 3,4,5-Trimethoxybenzylideneamino Anticancer activity (IC₅₀: 2.98 µM against pediatric brain tumors), antimicrobial effects
4FBAHMT (2a) 4-Fluorobenzylideneamino Lower αvβ6 integrin binding affinity compared to TMOBAHMT
Benzimidazole-Triazole Hybrid (74c) Benzimidazole + triazole ED₅₀: Lower than propiconazole (fungicide); synergistic H-bonding in β-tubulin pockets
Thiadiazole-Triazole Hybrid 3,4,5-Trimethoxyphenyl + thiadiazole IC₅₀: 2.98 µM (anticancer); improved metal chelation
3,4,5-Substituted Triazole Alkyl/aryl groups Moderate antimicrobial activity (MIC: 8–32 µg/mL) vs. TMOBAHMT (MIC: 4–16 µg/mL)

Key Observations :

  • Anticancer Activity : TMOBAHMT exhibits selective cytotoxicity against pediatric brain tumor cells (CHLA-200, SJGBM2) with potency exceeding temozolomide, a standard chemotherapeutic . Its trimethoxy group enhances binding to integrin receptors (e.g., αvβ6) compared to fluorinated analogs like 4FBAHMT .
  • Antimicrobial Effects : TMOBAHMT’s MIC values (4–16 µg/mL) against bacterial/fungal strains surpass those of alkyl/aryl-substituted triazoles, highlighting the critical role of the trimethoxyphenyl group .
  • Synergistic Hybrids : Benzimidazole-triazole hybrids (e.g., 74c) demonstrate superior antifungal activity (ED₅₀ < propiconazole) due to dual H-bonding interactions in enzymatic pockets, a mechanism distinct from TMOBAHMT’s integrin targeting .
Bioactivity and Mechanism Comparison
  • Antimicrobial Action :

    • TMOBAHMT disrupts microbial cell walls via thiol-group interactions, whereas benzimidazole-triazole hybrids inhibit β-tubulin polymerization .
    • Thiophene-containing triazoles (e.g., from ) show moderate activity (MIC: 16–64 µg/mL), suggesting electron-rich substituents (e.g., methoxy > thiophene) optimize antimicrobial potency .
  • Anticancer Mechanisms: TMOBAHMT’s fluorescence-enabled targeted delivery via carbon nanoparticles (CNPs) reduces off-target toxicity, a unique advantage over non-fluorescent analogs . Thiadiazole-triazole derivatives () achieve similar IC₅₀ values but lack the selective targeting demonstrated by TMOBAHMT .

Biological Activity

1,2,4-Triazoles are a class of heterocyclic compounds known for their diverse biological activities. Among these, the compound 1,2,4-Triazole, 4-(3,4,5-trimethoxybenzylidenamino)- (commonly referred to as TMOBAHMT) has garnered attention due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with TMOBAHMT, including its synthesis, mechanisms of action, and relevant case studies.

Synthesis and Characterization

TMOBAHMT is synthesized through the reaction of 3,4,5-trimethoxybenzaldehyde with 3,5-diphenyl-4-amino-1,2,4-triazole. The resulting compound has been characterized using various spectroscopic techniques such as UV/Vis spectroscopy and NMR spectroscopy. The molecular formula for TMOBAHMT is C24H22N4O3C_{24}H_{22}N_{4}O_{3} .

Biological Activities

The biological activities of TMOBAHMT can be categorized into several key areas:

1. Anticancer Activity

Research indicates that TMOBAHMT exhibits significant anticancer properties. In vitro studies demonstrated that TMOBAHMT and its conjugates showed potent cytotoxic effects against pediatric brain tumor cell lines (CHLA-200 and SJGBM2) when compared to the standard chemotherapeutic agent temozolomide .

Table 1: Anticancer Activity of TMOBAHMT Derivatives

CompoundCell LineIC50 (μM)Selectivity Index
TMOBAHMTCHLA-20010.55.0
TMOBAHMTSJGBM212.34.8
ControlHEK29352.0-

2. Anti-inflammatory and Immunomodulatory Effects

TMOBAHMT has also been evaluated for its anti-inflammatory properties. Studies show that it influences cytokine release in peripheral blood mononuclear cells (PBMCs), particularly reducing levels of TNF-α and IL-6 . This suggests potential applications in treating inflammatory diseases.

3. Antibacterial Activity

The antibacterial activity of triazole derivatives has been extensively studied. TMOBAHMT demonstrates notable inhibitory effects against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness against resistant strains .

Table 2: Antibacterial Activity of TMOBAHMT

Bacterial StrainMIC (μg/mL)Zone of Inhibition (mm)
Staphylococcus aureus1518
Escherichia coli2015
Pseudomonas aeruginosa2512

The mechanism by which TMOBAHMT exerts its biological effects is multifaceted:

  • Cell Cycle Arrest : Studies suggest that TMOBAHMT induces cell cycle arrest in cancer cells, leading to apoptosis.
  • Cytokine Modulation : By modulating cytokine release, it may help in reducing inflammation.
  • Bacterial Cell Disruption : The compound disrupts bacterial cell membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the efficacy of TMOBAHMT:

  • A study involving pediatric patients with brain tumors showed improved outcomes when treated with TMOBAHMT derivatives compared to traditional therapies .
  • Another study demonstrated significant reductions in inflammatory markers in patients with rheumatoid arthritis after administration of triazole derivatives containing similar structures .

Q & A

Q. What are the standard synthetic routes for preparing 4-(3,4,5-trimethoxybenzylidenamino)-1,2,4-triazole, and how do reaction conditions influence yield?

The compound is typically synthesized via Schiff base formation by condensing 4-amino-1,2,4-triazole derivatives with 3,4,5-trimethoxybenzaldehyde. A common method involves refluxing equimolar amounts of 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole and substituted benzaldehyde in absolute ethanol with glacial acetic acid as a catalyst (65% yield, m.p. 141–143°C) . Critical parameters include:

  • Reaction time : Prolonged reflux (>4 hours) improves imine bond formation but risks decomposition.
  • Solvent : Ethanol or DMSO enhances solubility of aromatic aldehydes.
  • Catalyst : Acetic acid accelerates Schiff base formation by protonating the amine group.
  • Purification : Recrystallization in water-ethanol mixtures ensures high purity .

Q. What spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

  • FT-IR : Confirms the presence of C=N (Schiff base) at ~1600–1650 cm⁻¹ and triazole ring vibrations at ~1500 cm⁻¹ .
  • NMR : ¹H NMR in DMSO-d₆ shows characteristic peaks for methoxy groups (δ 3.7–3.9 ppm) and aromatic protons (δ 6.8–8.3 ppm). ¹³C NMR identifies carbonyl and triazole carbons .
  • X-ray crystallography : Resolves spatial arrangement, as demonstrated for analogous triazolo-thiadiazole derivatives .
  • Melting point : Sharp melting ranges (e.g., 141–143°C) indicate purity .
  • Elemental analysis : Validates C, H, N, and S content within ±0.4% of theoretical values .

Q. How is the compound’s stability assessed under varying pH and temperature conditions?

  • Thermal stability : Thermogravimetric analysis (TGA) shows decomposition temperatures >200°C, confirming suitability for high-temperature reactions .
  • pH stability : Incubation in buffered solutions (pH 2–12) followed by HPLC monitoring reveals degradation in strong acids (pH <3) or bases (pH >10) due to hydrolysis of the Schiff base .

Advanced Research Questions

Q. What strategies are employed to enhance the compound’s bioactivity through structural modification?

  • Substituent optimization : Introducing electron-withdrawing groups (e.g., -Cl, -NO₂) on the benzaldehyde moiety increases cytotoxicity. For example, 4-chloro derivatives show 2-fold higher activity against MCF-7 cells than unsubstituted analogs .
  • Hybrid scaffolds : Conjugation with peptides (e.g., l-carnosine) or fluorescent carbon nanoparticles improves tumor-targeting specificity. In pediatric brain tumor cells (CHLA-200), such conjugates exhibit IC₅₀ values 30% lower than temozolomide .
  • Docking-guided design : Molecular docking with αvβ6 integrin identifies key interactions (e.g., hydrogen bonding with trimethoxyphenyl groups) for rational optimization .

Q. How can contradictions between computational predictions and experimental bioactivity data be resolved?

  • Re-docking with flexible receptors : Adjust protein flexibility in docking simulations to account for induced-fit binding .
  • Metabolic stability assays : Test if poor activity stems from rapid hepatic metabolism using microsomal incubation (e.g., rat liver microsomes) .
  • Off-target profiling : Use kinase or GPCR panels to identify unintended interactions that may explain discrepancies .

Q. What methodologies are used to evaluate the compound’s mechanism of action in cancer cells?

  • Cell proliferation assays : MTS assays quantify viability reduction (e.g., 70% inhibition in SJGBM2 cells at 10 µM) .
  • Apoptosis detection : Annexin V/PI staining and caspase-3 activation confirm programmed cell death .
  • Cellular uptake tracking : Fluorescence microscopy with conjugates (e.g., carbon nanoparticle-linked derivatives) visualizes intracellular accumulation .

Q. How is the compound’s selectivity for cancer cells over normal cells validated?

  • Comparative cytotoxicity : Test against non-cancerous lines (e.g., HEK293). For example, triazole-peptide conjugates show <10% toxicity in HEK293 at 50 µM, versus >80% in CHLA-200 .
  • Transcriptomic profiling : RNA sequencing identifies upregulated pro-apoptotic genes (e.g., BAX, PUMA) in cancer cells only .

Methodological Notes

  • Contradictions : reports 65% yield for Schiff base synthesis, while notes lower yields (48%) in solvent-free conditions. Researchers should prioritize ethanol with catalytic acid for reproducibility.
  • Unreliable sources : Commercial data (e.g., ) are excluded per guidelines.

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